6-bromo-8-methoxy-3-(morpholine-4-carbonyl)-2H-chromen-2-one
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Overview
Description
6-bromo-8-methoxy-3-(morpholine-4-carbonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-methoxy-3-(morpholine-4-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One possible route could be:
Bromination: Introduction of the bromine atom at the 6th position of the chromen-2-one ring.
Methoxylation: Introduction of the methoxy group at the 8th position.
Morpholine-4-carbonylation: Attachment of the morpholine-4-carbonyl group at the 3rd position.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-8-methoxy-3-(morpholine-4-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of bromine or methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more oxidized chromen-2-one derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-8-methoxy-3-(morpholine-4-carbonyl)-2H-chromen-2-one would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-bromo-8-methoxy-2H-chromen-2-one: Lacks the morpholine-4-carbonyl group.
8-methoxy-3-(morpholine-4-carbonyl)-2H-chromen-2-one: Lacks the bromine atom.
6-bromo-3-(morpholine-4-carbonyl)-2H-chromen-2-one: Lacks the methoxy group.
Uniqueness
6-bromo-8-methoxy-3-(morpholine-4-carbonyl)-2H-chromen-2-one is unique due to the presence of all three functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
6-bromo-8-methoxy-3-(morpholine-4-carbonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5/c1-20-12-8-10(16)6-9-7-11(15(19)22-13(9)12)14(18)17-2-4-21-5-3-17/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNIOHKGUMVLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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